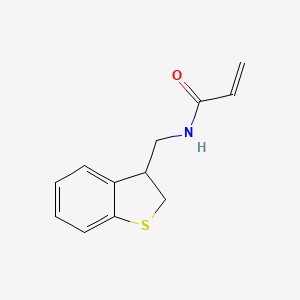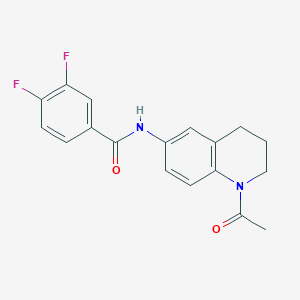
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Psycho- and Neurotropic Properties of Quinoline Derivatives
Research on novel quinoline derivatives has demonstrated significant psychoactive and neurotropic effects, including sedative, anti-amnesic, anti-anxiety, and antihypoxic activities, suggesting potential applications in neuropsychiatric disorder treatment and neuroprotection (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthetic Approaches to Quinoline Derivatives
Studies have developed synthetic methods for quinoline and its derivatives, indicating the importance of these compounds in organic synthesis and potential drug development. For instance, synthesis techniques have been optimized for quinazolin-4(3H)-ones and dihydropyrimidin-4(3H)-ones from β-aminoamides and orthoesters, showcasing the versatility of quinoline derivatives in medicinal chemistry (Gavin, Annor-Gyamfi, & Bunce, 2018).
Structural and Fluorescent Properties
Quinoline-based compounds have been studied for their structural aspects, including the formation of salts and inclusion compounds with notable fluorescent properties. These studies highlight the potential of quinoline derivatives in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitubercular Activity
Research has also focused on the antimicrobial and antitubercular activities of quinoline derivatives, demonstrating their potential as therapeutic agents against various bacterial infections, including drug-resistant strains of Mycobacterium tuberculosis. This underscores the importance of quinoline derivatives in addressing global health challenges related to infectious diseases (Pissinate et al., 2016).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOUTRBHPTYPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)
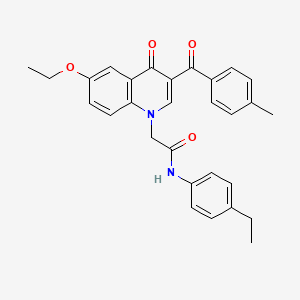
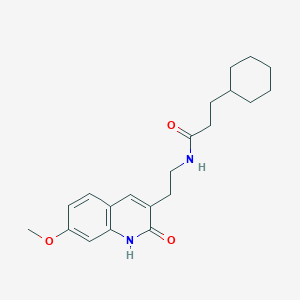
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
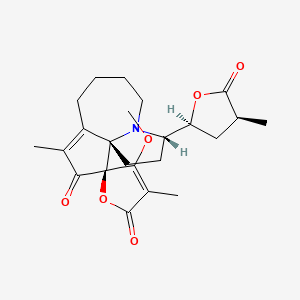
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)
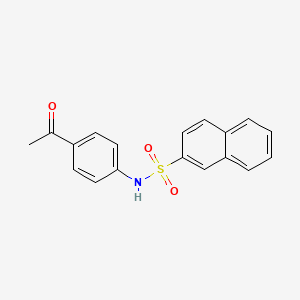

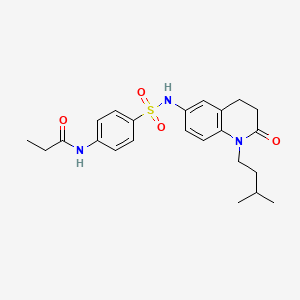

![2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2382183.png)
